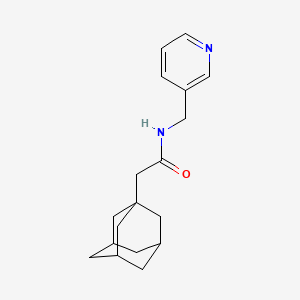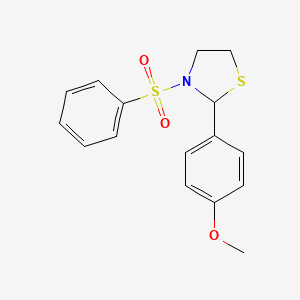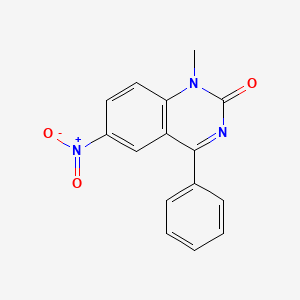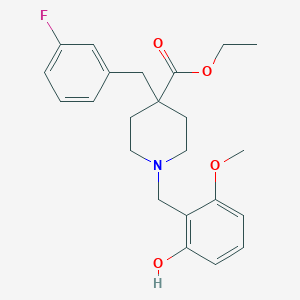
2-(1-adamantyl)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(3-pyridinylmethyl)acetamide, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule that belongs to the class of N-acylpyridine-2-carboxamides, which has been shown to exhibit promising pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of ADMET is not fully understood. However, it has been reported to interact with various molecular targets, including tubulin, histone deacetylase, and beta-amyloid. ADMET has also been shown to modulate the activity of various signaling pathways, such as the PI3K/Akt pathway, the MAPK pathway, and the NF-kappaB pathway.
Biochemical and Physiological Effects:
ADMET has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, anti-oxidant, and neuroprotective effects. ADMET has also been reported to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ADMET in lab experiments is its high potency and selectivity towards its molecular targets. ADMET is also relatively easy to synthesize and purify, making it an attractive candidate for drug development. However, one of the limitations of using ADMET in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for ADMET research. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop novel ADMET derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, ADMET can be used as a molecular probe to study the molecular mechanisms underlying various diseases, which can lead to the identification of novel therapeutic targets.
Méthodes De Synthèse
The synthesis of ADMET involves the reaction of 1-adamantylamine with 3-pyridinecarboxaldehyde in the presence of acetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain pure ADMET. This method has been reported to yield ADMET in good to excellent yields and is relatively simple to perform.
Applications De Recherche Scientifique
ADMET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ADMET has been shown to exhibit potent anti-proliferative activity against different cancer cell lines, including breast, lung, and prostate cancer cells. ADMET has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In Alzheimer's disease research, ADMET has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a crucial role in the pathogenesis of Alzheimer's disease. ADMET has also been reported to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, ADMET has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. ADMET has also been reported to improve motor function in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-17(20-12-13-2-1-3-19-11-13)10-18-7-14-4-15(8-18)6-16(5-14)9-18/h1-3,11,14-16H,4-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOPMFTLALTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5007600.png)
![(3R)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5007605.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5007643.png)
![1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5007649.png)
![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B5007657.png)
![2-[(2-quinolinylcarbonyl)amino]ethyl nicotinate](/img/structure/B5007664.png)
![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B5007665.png)



![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5007699.png)